Barium carbonate

Description

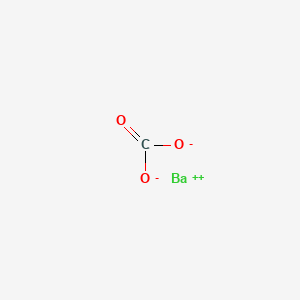

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRCSIUFZENHW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCO3, CBaO3 | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029623 | |

| Record name | Carbonic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium carbonate is a white powder. It is insoluble in water and soluble in most acids, with the exception of sulfuric acid. It has a specific gravity of 4.275. It is toxic by ingestion., Water insoluble, white powder; [CAMEO], WHITE CRYSTALLINE POWDER. | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.0014 g/100 g at 20 °C, Slightly soluble (1:1000) in carbon dioxide-water; soluble in dilute hydrochloric acid, nitric acid or acetic acid; soluble in ammonium chloride or ammonium nitrate solutions, Insoluble in sulfuric acid, Insoluble in ethanol, Solubility in water, g/100ml at 20 °C: 0.002 (very poor) | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.308 g/cu cm, 4.43 g/cm³ | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Essentially zero | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

0.06-0.12% total sulfur as S /Commercial material/ | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, heavy powder | |

CAS No. |

513-77-9, 25070-31-9 | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025070319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P669D8HQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

ERG is for "Barium compound, n.o.s." Vapor pressure is negligible. 811 °C, 1380 °C (decomposes), No melting point; decomposes at >1300 °C | |

| Record name | Barium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCO₃), a compound of significant interest across various scientific disciplines, crystallizes in several polymorphic forms, the most common of which is the orthorhombic mineral witherite. A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties, which in turn governs its applications, ranging from the manufacturing of specialty glass and ceramics to its use as a precursor in the synthesis of advanced materials. While not directly a therapeutic agent, its interaction with biological systems and its use in specific formulations necessitate a detailed structural understanding for professionals in drug development, particularly concerning toxicology and biocompatibility of barium-containing compounds.

This technical guide provides a comprehensive analysis of the crystal structure of this compound, focusing on its ambient and non-ambient polymorphic forms. It offers a consolidation of crystallographic data, detailed experimental protocols for its characterization, and a logical workflow for its structural analysis.

Crystal Structure of this compound Polymorphs

This compound is known to exist in three principal polymorphic forms under different temperature and pressure conditions: an orthorhombic phase (α-BaCO₃, witherite) at ambient conditions, a trigonal/hexagonal phase (β-BaCO₃) at high temperatures, and a cubic phase (γ-BaCO₃) at even higher temperatures. High-pressure studies have also revealed further structural transformations.

Orthorhombic this compound (Witherite) at Ambient Conditions

At standard temperature and pressure, this compound adopts an orthorhombic crystal structure, isostructural with aragonite.[1][2] The structure is characterized by a three-dimensional network of Ba²⁺ cations and planar CO₃²⁻ anionic groups. Each barium ion is coordinated to nine oxygen atoms from surrounding carbonate groups, with Ba-O bond distances ranging from approximately 2.74 to 2.89 Å.[3] The carbonate group maintains a trigonal planar geometry, with C-O bond lengths of about 1.29 Å.[3]

Table 1: Crystallographic Data for Orthorhombic this compound (Witherite)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pmcn (No. 62) | [5][6] |

| Lattice Parameters | a = 5.3126(5) Å | [5] |

| b = 8.8958(5) Å | [5] | |

| c = 6.4284(5) Å | [5] | |

| Unit Cell Volume (V) | 303.8 ų | [7] |

| Formula Units (Z) | 4 | [5] |

| Density (calculated) | 4.31 g/cm³ | [6] |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Witherite

| Atom | Wyckoff Position | x | y | z | U(iso) (Ų) |

| Ba | 4c | 0.25 | 0.753976 | 0.583887 | Value not specified |

| C | 4c | 0.25 | 0.919497 | 0.243806 | Value not specified |

| O1 | 4c | 0.75 | 0.587994 | 0.599776 | Value not specified |

| O2 | 8d | 0.040793 | 0.419687 | 0.184052 | Value not specified |

| (Data sourced from the Materials Project, which collates and computes crystallographic data. Isotropic displacement parameters are often refined and reported in specific experimental studies.) |

High-Temperature Polymorphs

With increasing temperature, witherite undergoes phase transitions. At approximately 811 °C (1084 K), it transforms from the orthorhombic α-phase to a trigonal (or hexagonal) β-phase with the space group R-3m.[8] This transition is accompanied by a significant volume increase of about 2.8%.[8] A further transition to a cubic γ-phase with space group Fm-3m occurs at approximately 976 °C (1249 K).[8]

Table 3: High-Temperature Phases of this compound

| Phase | Temperature Range | Crystal System | Space Group |

| β-BaCO₃ | 811 °C - 976 °C | Trigonal/Hexagonal | R-3m |

| γ-BaCO₃ | > 976 °C | Cubic | Fm-3m |

High-Pressure Polymorphs

Under compression, witherite also exhibits phase transitions. A first-order transformation to a trigonal phase with space group P-31c has been observed at approximately 7.2 GPa. This high-pressure phase is reported to be more compressible than the initial orthorhombic phase.

Table 4: High-Pressure Phase of this compound

| Pressure | Crystal System | Space Group | Lattice Parameters (at 7.2 GPa) | Reference |

| ~7.2 GPa | Trigonal | P-31c | a = 5.258(6) Å, c = 5.64(1) Å |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound relies on diffraction techniques. The following sections outline the methodologies for single-crystal and powder X-ray diffraction, which are the primary methods for structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most accurate determination of crystal structures, including precise atomic positions and bond lengths.

Methodology:

-

Crystal Selection and Mounting:

-

Select a single crystal of witherite with dimensions typically in the range of 0.1 to 0.3 mm.

-

The crystal should be free of visible defects and exhibit sharp extinction under a polarizing microscope.

-

Mount the crystal on a goniometer head using a suitable adhesive or a cryoloop.

-

-

Data Collection:

-

A four-circle diffractometer is commonly employed.

-

X-ray Source: Molybdenum (Mo-Kα, λ = 0.7107 Å) or Copper (Cu-Kα, λ = 1.5418 Å) radiation is typically used. For the study by de Villiers (1971), Nb-filtered Mo-Kα radiation was used.[1]

-

Data Collection Strategy: A preliminary set of frames is collected to determine the unit cell and orientation matrix. Following this, a full sphere or hemisphere of data is collected using an omega or phi scan strategy, with frame widths typically between 0.3° and 1.0°.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal vibrations, although ambient temperature data is also common for studying the native structure.

-

Detector: A CCD or CMOS area detector is used to record the diffraction pattern.

-

-

Data Processing and Structure Solution:

-

The raw diffraction images are integrated to obtain the intensities of the Bragg reflections.

-

Corrections for Lorentz factor, polarization, and absorption are applied.

-

The structure is solved using direct methods or Patterson synthesis and subsequently refined by full-matrix least-squares on F².

-

The final refinement should yield low residual factors (R-factors) and a chemically reasonable structure. For witherite, a final R-factor of 0.033 has been reported.[5]

-

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is a powerful technique for phase identification and for refining crystal structure information from polycrystalline samples. The Rietveld method is a full-pattern fitting technique that refines a theoretical model to match the experimental powder diffraction pattern.

Methodology:

-

Sample Preparation:

-

Grind the this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

The powder is then packed into a sample holder.

-

-

Data Collection:

-

Diffractometer: A Bragg-Brentano geometry powder diffractometer is commonly used.

-

X-ray Source: Typically Cu-Kα radiation.

-

Instrument Settings:

-

Voltage and Current: e.g., 40 kV and 40 mA.

-

Scan Range (2θ): e.g., 10° to 120°.

-

Step Size: e.g., 0.01° to 0.02°.

-

Time per Step: e.g., 1 to 10 seconds.

-

-

For high-temperature studies, a furnace attachment is used, and for high-pressure studies, the sample is loaded into a diamond anvil cell.[8]

-

-

Rietveld Refinement:

-

Software: Programs such as GSAS, FullProf, or TOPAS are commonly used.

-

Initial Model: The refinement starts with an initial structural model, including the space group, approximate lattice parameters, and atomic positions (often taken from a known isostructural compound or a crystallographic database).

-

Refinement Strategy: The refinement proceeds in a stepwise manner, typically in the following order:

-

Scale factor.

-

Background parameters (often modeled with a polynomial function).

-

Unit cell parameters.

-

Peak profile parameters (e.g., Caglioti parameters U, V, W for a pseudo-Voigt function) and peak asymmetry.

-

Atomic coordinates.

-

Isotropic or anisotropic displacement parameters.

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ² = (Rwp/Rexp)²), which should approach 1 for an ideal fit.

-

Visualization of the Crystallographic Analysis Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound.

Conclusion

The crystal structure of this compound is well-characterized, with the ambient orthorhombic witherite phase being the most stable and extensively studied form. High-temperature and high-pressure studies have revealed a rich polymorphism, providing insights into the material's behavior under extreme conditions. The structural analysis of these phases is predominantly carried out using single-crystal and powder X-ray diffraction techniques, with Rietveld refinement being a crucial tool for analyzing polycrystalline samples. The detailed crystallographic data and experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists. For professionals in drug development, this structural information is vital for understanding the fundamental properties of barium-containing materials, which can inform assessments of their potential biological interactions and applications.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. Witherite Mineral Data [webmineral.com]

- 6. High-Pressure Single-Crystal X‑Ray Diffraction Study of ErVO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Pressure X-ray Diffraction Study of Orthorhombic Ca2Zr5Ti2O16 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermodynamic Properties of Barium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of barium carbonate (BaCO₃), a compound of significant interest in various scientific and industrial fields, including ceramics, glass manufacturing, and as a precursor in the synthesis of other barium compounds. This document collates quantitative data from various experimental studies, details the methodologies employed in these measurements, and illustrates the relationships between key thermodynamic parameters.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior under different temperature and pressure regimes. The following tables summarize the key quantitative data available in the literature.

| Property | Value | Conditions |

| Molar Mass | 197.335 g·mol⁻¹ | |

| Density | 4.286 g/cm³ | Standard Temperature and Pressure (STP) |

| Melting Point | 811 °C (1084 K) | Polymorphic transformation occurs[1] |

| Boiling Point | 1450 °C (1723 K) | Decomposes from 1360 °C (1633 K)[1] |

| Solubility Product (Ksp) | 2.58 × 10⁻⁹ | 25 °C (298.15 K)[1] |

Table 1: Physical Properties of this compound

| Thermodynamic Parameter | Value |

| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | -1219 kJ/mol[1] |

| Standard Molar Entropy (S⦵₂₉₈) | 112 J/mol·K[1] |

| Standard Gibbs Free Energy of Formation (ΔfG⦵₂₉₈) | -1134.4 kJ/mol |

Table 2: Standard Thermodynamic Quantities for this compound at 298.15 K

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) |

| 20.03 - 338.81 | Experimentally determined, with a value of 93.24 ± 0.17 at 298.15 K[2] |

| Standard (298.15 K) | 85.35 J/mol·K[1] |

Table 3: Heat Capacity of this compound

Crystal Structure and Phase Transitions

This compound naturally occurs as the mineral witherite, which has an orthorhombic crystal structure at ambient conditions.[1] Upon heating, it undergoes several phase transitions before decomposing. Differential thermal analysis (DTA) has revealed two main phase transformations:

-

Orthorhombic to Hexagonal: This transition occurs at approximately 1079 K (806 °C).

-

Hexagonal to Cubic: This transition takes place at around 1237 K (964 °C).

These phase changes are crucial in understanding the material's behavior at high temperatures, particularly in ceramic applications.

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity Measurement

The low-temperature heat capacity of this compound has been experimentally determined using adiabatic calorimetry.[2]

Methodology:

-

Sample Preparation: A high-purity sample of this compound (witherite) is carefully weighed and sealed in a calorimeter vessel. The vessel is then evacuated and filled with a small amount of a heat-exchange gas, such as helium.

-

Apparatus: An adiabatic calorimeter is used, which is designed to minimize heat exchange with the surroundings. This is typically achieved by maintaining a vacuum jacket around the calorimeter vessel and using radiation shields.

-

Measurement Procedure:

-

The sample is cooled to the lowest temperature of the experimental range (e.g., near liquid helium or liquid nitrogen temperatures).

-

A known amount of electrical energy (Q) is supplied to a heater within the calorimeter, causing a small increase in temperature (ΔT).

-

The temperature of the sample is precisely measured using a calibrated thermometer, such as a platinum resistance thermometer.

-

The heat capacity (Cp) is then calculated using the formula: Cp = Q / ΔT.

-

This process is repeated in small temperature increments over the entire desired temperature range.

-

-

Data Analysis: The experimental data points are used to generate a continuous heat capacity curve as a function of temperature. Thermodynamic functions such as entropy and enthalpy changes are then calculated by integrating the heat capacity data.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Studies

The thermal decomposition of this compound into barium oxide (BaO) and carbon dioxide (CO₂) is a critical reaction, often studied using TGA and DTA.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound powder is placed in a crucible (e.g., alumina (B75360) or platinum).

-

Apparatus: A simultaneous TGA/DTA instrument is employed. The TGA component measures the change in mass of the sample as a function of temperature, while the DTA part measures the temperature difference between the sample and an inert reference material.

-

Measurement Procedure:

-

The sample and reference crucibles are placed in the furnace of the instrument.

-

The furnace is heated at a controlled, linear rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen, air, or a controlled partial pressure of CO₂).

-

The TGA records the mass loss as CO₂ is evolved during decomposition. The DTA detects the endothermic peak associated with the decomposition reaction.

-

-

Data Analysis:

-

The TGA curve provides information on the temperature at which decomposition begins, the rate of decomposition, and the stoichiometry of the reaction.

-

The DTA curve indicates the temperatures of phase transitions and the endothermic nature of the decomposition.

-

Kinetic parameters, such as the activation energy of decomposition, can be calculated from the TGA data using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

-

Torsion-Effusion and Torsion-Langmuir Techniques for Vapor Pressure and Decomposition Kinetics

These specialized high-temperature techniques have been used to measure the equilibrium vapor pressure and the kinetics of the decomposition of this compound single crystals in a vacuum.

Methodology:

-

Apparatus: The experiment is conducted in a high-vacuum system. A small single crystal of this compound is suspended from a torsion wire.

-

Torsion-Effusion (for equilibrium vapor pressure):

-

The crystal is placed in a Knudsen cell, which is a small container with a tiny orifice.

-

As the sample is heated, the effusing CO₂ gas from the orifice creates a torque on the suspension wire.

-

The angle of twist of the wire is measured, which is proportional to the vapor pressure inside the cell.

-

-

Torsion-Langmuir (for free-surface decomposition rate):

-

The crystal is heated in an open-ended cell, allowing for free evaporation from the surface.

-

The recoil momentum of the departing CO₂ molecules generates a measurable torque on the torsion wire.

-

This torque is directly related to the rate of decomposition.

-

-

Data Analysis: From these measurements, thermodynamic properties such as the enthalpy and entropy of the decomposition reaction can be determined.

Logical Relationships of Thermodynamic Properties

The various thermodynamic properties of this compound are interconnected. The following diagram illustrates these fundamental relationships.

Caption: Interrelationships between key thermodynamic properties of this compound.

This guide provides a foundational database of the thermodynamic properties of this compound, intended to be a valuable resource for professionals in research and development. The presented data and experimental methodologies offer a starting point for further investigation and application of this important inorganic compound.

References

Theoretical Modeling of Barium Carbonate Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of barium carbonate (BaCO₃), a material of significant interest in various scientific and industrial fields, including drug development. This document details the crystal structure, electronic, mechanical, and thermal properties of BaCO₃ as elucidated by computational methods, and provides context with established experimental protocols.

Introduction to this compound

This compound is an inorganic compound that naturally occurs as the mineral witherite. It exists in three main crystalline polymorphs: the ambient orthorhombic phase (α-BaCO₃), a high-temperature hexagonal phase (β-BaCO₃), and a cubic phase (γ-BaCO₃) at even higher temperatures.[1][2] The transitions between these phases, along with the material's fundamental properties, are crucial for its application and are a key focus of theoretical modeling.

Theoretical Modeling Methodologies

The properties of this compound have been extensively investigated using a variety of computational techniques. The primary methods employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various ground-state properties of materials, including their crystal structure, electronic band structure, and mechanical properties.

A standard DFT calculation for a solid-state material like this compound follows a systematic procedure to ensure accuracy and convergence. This workflow is essential for obtaining reliable theoretical data.

A key choice in DFT calculations is the exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation. Common functionals used for materials like this compound include the Perdew-Burke-Ernzerhof (PBE) functional, a generalized gradient approximation (GGA), and hybrid functionals like B3LYP and HSE, which mix a portion of exact Hartree-Fock exchange.[3][4][5][6] The choice of functional can significantly impact the predicted properties, particularly the electronic band gap.[5][7] For more complex systems with strongly correlated electrons, a DFT+U approach, which adds an on-site Coulombic interaction term (U), can be employed to improve the description of localized d or f electrons.[8][9]

Molecular Dynamics (MD)

MD simulation is a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including thermodynamic properties and phase transitions.

MD simulations of ionic crystals like this compound involve defining the system, selecting an appropriate force field to describe the interatomic interactions, and running the simulation under specific thermodynamic conditions.

The accuracy of MD simulations heavily relies on the chosen force field, which consists of a set of potential energy functions and parameters that describe the interactions between atoms. For ionic compounds like carbonates, force fields such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) and ReaxFF are often employed.[10][11][12][13][14]

Crystal Structure and Phase Transitions

This compound exhibits polymorphism, with its crystal structure changing with temperature and pressure.

Orthorhombic (α) Phase

At ambient conditions, this compound crystallizes in the orthorhombic space group Pmcn.[15] This structure is isostructural with the mineral aragonite.

Table 1: Calculated and Experimental Lattice Parameters of Orthorhombic BaCO₃

| Method | a (Å) | b (Å) | c (Å) | Volume (ų) | Reference |

| Experimental | 5.314 | 8.904 | 6.430 | 304.1 | [16] |

| DFT (PBE) | 5.378 | 6.596 | 9.014 | 319.9 | Materials Project |

Phase Transitions

This compound undergoes phase transitions to a hexagonal (β) phase and then to a cubic (γ) phase at elevated temperatures. The transition from the orthorhombic (α) to the hexagonal (β) phase occurs at approximately 1079 K, and the transition to the cubic (γ) phase occurs at around 1237 K.[16]

Theoretically Determined Properties

Electronic Properties

DFT calculations are instrumental in determining the electronic band structure and density of states (DOS) of this compound, which classify it as an insulator with a wide band gap.

Table 2: Calculated Electronic Properties of Orthorhombic BaCO₃

| Property | Functional | Calculated Value (eV) | Reference |

| Band Gap | PBE | ~3.9 | Materials Project |

| Band Gap | B3LYP | 2.925 | [6] |

| Band Gap | HSE06 | 1.71 | [6] |

Note: The experimental band gap of BaCO₃ is in the range of 5.48–5.71 eV.[17] The underestimation by standard DFT functionals is a known issue, with hybrid functionals generally providing better agreement.

Mechanical Properties

The elastic constants of a material describe its response to mechanical stress. These constants can be calculated from first principles by applying small strains to the crystal lattice and calculating the resulting stress tensor.

Table 3: Calculated Elastic Constants of Orthorhombic BaCO₃ (GPa)

| Elastic Constant | DFT (PBE) Value |

| C₁₁ | 102 |

| C₂₂ | 100 |

| C₃₃ | 110 |

| C₄₄ | 32 |

| C₅₅ | 30 |

| C₆₆ | 40 |

| C₁₂ | 45 |

| C₁₃ | 50 |

| C₂₃ | 52 |

Source: Materials Project

From these elastic constants, other mechanical properties such as the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio can be derived.

Thermal Properties

MD simulations and first-principles calculations can be used to investigate the thermal properties of this compound, such as its thermal expansion and thermal conductivity.

Table 4: Calculated Thermal Properties of Orthorhombic BaCO₃

| Property | Method | Calculated Value | Reference |

| Thermal Expansion | MD Simulation | Anisotropic, temperature-dependent | [18] |

| Thermal Conductivity | First-principles | ~2 W·m⁻¹·K⁻¹ (estimated for similar perovskites) | [4] |

Experimental Protocols for Synthesis and Characterization

Theoretical models are validated and complemented by experimental data. The synthesis of this compound with controlled morphology and size is crucial for its applications.

Precipitation Method

A common method for synthesizing this compound is through precipitation by reacting a soluble barium salt with a carbonate source.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a barium salt (e.g., BaCl₂, Ba(NO₃)₂) with a specific concentration (e.g., 0.1 M).

-

Prepare an aqueous solution of a carbonate source (e.g., Na₂CO₃, (NH₄)₂CO₃) with a specific concentration (e.g., 0.1 M).

-

-

Reaction:

-

Slowly add the carbonate solution to the barium salt solution under vigorous stirring at a controlled temperature (e.g., room temperature or elevated temperatures).

-

The formation of a white precipitate of this compound will be observed.

-

-

Aging and Washing:

-

Allow the precipitate to age in the mother liquor for a specific duration (e.g., 1-24 hours) to control crystallinity and particle size.

-

Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.

-

-

Drying:

-

Dry the washed precipitate in an oven at a specific temperature (e.g., 80-100 °C) to obtain the final this compound powder.

-

The morphology of the resulting particles (e.g., nanorods, nanoparticles, flower-like structures) can be controlled by adjusting parameters such as precursor concentration, temperature, pH, and the use of additives or surfactants.[1][11]

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. This method is particularly effective for producing well-crystallized nanoparticles with controlled morphology.

-

Precursor Preparation:

-

Dissolve a barium salt and a carbonate source in deionized water in a Teflon-lined stainless-steel autoclave.

-

-

Hydrothermal Reaction:

-

Seal the autoclave and heat it to a specific temperature (e.g., 120-200 °C) for a certain duration (e.g., 12-48 hours).

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration.

-

-

Washing and Drying:

-

Wash the product with deionized water and ethanol (B145695) to remove any residual reactants.

-

Dry the final product in an oven.

-

By varying the reaction temperature, time, and the presence of surfactants, different morphologies such as nanorods and nanowires can be obtained.[14][19]

Characterization Techniques

The synthesized this compound is typically characterized using a suite of analytical techniques to determine its crystal structure, morphology, and purity. These include:

-

X-ray Diffraction (XRD): To identify the crystal phase and determine lattice parameters.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size of the particles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the carbonate group.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and phase transitions.

Conclusion

Theoretical modeling, particularly through DFT and MD simulations, provides invaluable insights into the fundamental properties of this compound at the atomic scale. These computational approaches allow for the prediction of structural, electronic, mechanical, and thermal properties, guiding experimental efforts in the synthesis and application of this versatile material. The synergy between theoretical predictions and experimental validation is crucial for advancing our understanding and utilization of this compound in various scientific and technological domains, including its potential roles in drug development and delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. d-nb.info [d-nb.info]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. DFT+U calculation • Quantum Espresso Tutorial [pranabdas.github.io]

- 9. arxiv.org [arxiv.org]

- 10. arxiv.org [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular dynamics in LAMMPS — v1.0.2 [aiida-lammps.readthedocs.io]

- 14. chalcogen.ro [chalcogen.ro]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. arrow.tudublin.ie [arrow.tudublin.ie]

- 18. researchgate.net [researchgate.net]

- 19. Hydrothermal preparation of BaSnO3 and Au-BaSnO3 nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Barium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium carbonate (BaCO₃), a thermally stable inorganic compound, undergoes decomposition at elevated temperatures to yield barium oxide (BaO) and carbon dioxide (CO₂). This process is of significant interest across various scientific and industrial domains, from materials science and ceramics to its role as a precursor in the synthesis of functional materials and its relevance in pharmaceutical applications. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound, detailing the core reaction, influencing factors, and kinetic parameters. It includes detailed experimental protocols for characterization techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), presents quantitative data in structured tables, and utilizes visualizations to elucidate key pathways and workflows.

Core Decomposition Mechanism

The thermal decomposition of this compound is a solid-state reaction that proceeds via the following endothermic process:

BaCO₃(s) → BaO(s) + CO₂(g) [1]

This reaction generally initiates at temperatures exceeding 1000°C in an inert atmosphere, with the decomposition temperature being highly dependent on the surrounding atmosphere, particularly the partial pressure of carbon dioxide.[2][3][4]

Phase Transitions Prior to Decomposition

Before reaching its decomposition temperature, this compound undergoes two key polymorphic phase transformations. These transitions are crucial as they influence the reactivity and decomposition kinetics of the material.

-

α-BaCO₃ (Orthorhombic) to β-BaCO₃ (Hexagonal): This transition occurs at approximately 806°C (1079 K).[2]

-

β-BaCO₃ (Hexagonal) to γ-BaCO₃ (Cubic): A further transformation to the cubic phase takes place at around 964°C (1237 K).[2]

These phase changes can be readily observed as endothermic peaks in Differential Thermal Analysis (DTA) curves.

Eutectic Formation with Barium Oxide

A critical aspect of the decomposition mechanism, especially in later stages, is the formation of a eutectic liquid phase between this compound and its decomposition product, barium oxide.[2]

-

Eutectic Temperature: The eutectic is reported to form at approximately 1060°C (1333 K).[5]

-

Eutectic Composition: The eutectic mixture consists of approximately 64 mole % BaCO₃ and 36 mole % BaO.[2]

The formation of this liquid phase can significantly alter the reaction kinetics, often leading to a change in the rate-determining step from a phase-boundary reaction to a diffusion-controlled process.[2]

Factors Influencing Decomposition

The thermal decomposition of this compound is not governed by temperature alone. Several factors can significantly impact the onset temperature, reaction rate, and overall mechanism.

Atmosphere

The composition of the surrounding atmosphere plays a pivotal role in the decomposition process.

-

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition proceeds as described above, with the rate being primarily dependent on temperature and the physical properties of the sample.

-

Carbon Dioxide (CO₂) Atmosphere: The presence of CO₂ in the atmosphere will shift the equilibrium of the decomposition reaction to the left, in accordance with Le Châtelier's principle.[4][6] This results in an increase in the decomposition temperature. The rate of decomposition is inversely related to the partial pressure of CO₂.

-

Vacuum: Under vacuum, the removal of gaseous CO₂ is facilitated, which shifts the reaction equilibrium to the right and significantly lowers the decomposition temperature.[6]

-

Reducing Atmosphere (e.g., Carbon): In the presence of a reducing agent like carbon, the decomposition temperature of this compound can be lowered to a range of 800 to 1100°C.[7]

Physical Properties of the Sample

The physical form of the this compound sample also influences its decomposition behavior.

-

Particle Size: Smaller particle sizes generally lead to a higher surface area-to-volume ratio, which can result in a faster decomposition rate.

-

Sample Form (Powder vs. Compacted Sphere): Studies have shown that the decomposition kinetics can differ between shallow powder beds and densely compacted spheres.[2] In compacted samples, the diffusion of the evolved CO₂ gas away from the reaction interface can become a rate-limiting step, thus slowing down the decomposition.[2]

Kinetic Analysis

The kinetics of this compound decomposition have been investigated by numerous researchers, yielding a range of kinetic parameters. These variations often stem from differences in experimental conditions.

Activation Energy

The activation energy (Ea) for the thermal decomposition of this compound has been reported with varying values, reflecting the influence of the experimental setup and sample characteristics.

| Activation Energy (kJ/mol) | Experimental Method | Atmosphere | Reference |

| 305 (± 14) | TGA/DTA (Powder beds) | Not specified | [8] |

| 225.9 | Torsion-Langmuir (Single crystal) | Vacuum | [6] |

Enthalpy and Entropy of Decomposition

The thermodynamic parameters of the decomposition reaction provide further insight into the process.

| Parameter | Value | Experimental Method | Reference | | :--- | :--- | :--- | | Apparent Activation Enthalpy | 225.9 kJ/mol | Torsion-Langmuir |[6] | | Equilibrium Reaction Enthalpy | 252.1 kJ/mol | Torsion-Effusion |[6] | | Apparent Activation Entropy | 53.5 J/(mol·K) | Torsion-Langmuir |[6] | | Equilibrium Reaction Entropy | 146.6 J/(mol·K) | Torsion-Effusion |[6] |

Experimental Protocols

The primary techniques for studying the thermal decomposition of this compound are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS).

Sample Preparation

-

Purity: High-purity this compound powder should be used.

-

Drying: Due to its hygroscopic nature, the BaCO₃ powder should be dried prior to analysis, for example, at 100-150°C to reduce the water content to below 0.1% by weight.[5]

-

Grinding: For powder samples, gentle grinding in an agate mortar may be performed to ensure homogeneity.[5]

-

Compaction: For studies on compacted samples, the powder can be pressed into pellets or spheres, followed by sintering at a temperature below the onset of decomposition (e.g., 400°C for 24 hours).[5]

TGA/DTA Analysis

-

Instrument: A simultaneous TGA/DTA instrument is ideal.

-

Crucible: Platinum or alumina (B75360) crucibles are commonly used. For high-temperature studies, alumina is often preferred.

-

Sample Mass: A small sample mass (typically 5-20 mg) is recommended to minimize heat and mass transfer limitations.

-

Atmosphere: The desired atmosphere (e.g., high-purity nitrogen, argon, or a CO₂ mixture) should be purged through the furnace at a controlled flow rate (e.g., 50-100 mL/min).

-

Heating Program: A linear heating rate, typically in the range of 5-20°C/min, is applied. Slower heating rates can provide better resolution of thermal events.

-

Data Acquisition: The mass loss (TGA) and differential temperature (DTA) are recorded as a function of temperature.

Evolved Gas Analysis (EGA) - Mass Spectrometry (MS)

-

Coupling: The outlet of the TGA furnace is coupled to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of evolved gases.

-

Ionization: Electron impact ionization is typically used.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the evolved gases is monitored. For BaCO₃ decomposition, the primary ion to monitor is CO₂ (m/z = 44).

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the thermal decomposition of this compound.

Decomposition Pathway

The sequence of events during the thermal decomposition of this compound can be visualized as follows.

Applications and Relevance

Materials Science and Ceramics

The thermal decomposition of this compound is a fundamental step in the solid-state synthesis of many important functional ceramics. A prime example is the production of barium titanate (BaTiO₃), a ferroelectric material widely used in capacitors and piezoelectric devices.[9] In this process, BaCO₃ is mixed with titanium dioxide (TiO₂) and heated, whereupon the in-situ formation of BaO from the decomposition of BaCO₃ leads to the formation of BaTiO₃.

Relevance for Drug Development Professionals

While this compound itself has limited direct pharmaceutical applications due to its toxicity, its thermal decomposition and related compounds are relevant in several areas of drug development and manufacturing.

-

Precursor for Pharmaceutical-Grade Barium Sulfate (B86663): this compound is a key precursor in the synthesis of high-purity barium sulfate (BaSO₄).[10][11] Barium sulfate is widely used as a radiopaque contrast agent for X-ray imaging of the gastrointestinal tract.[10][11] Understanding the thermal decomposition of the starting material is crucial for controlling the purity and properties of the final BaSO₄ product.

-

Barium Oxide in Synthesis: The product of decomposition, barium oxide, is a strong base and is used in various chemical syntheses.[7][12] While its direct use in active pharmaceutical ingredient (API) synthesis is not widespread, its basic properties could be leveraged in specific solid-state reactions or as a scavenger.

-

Nanoparticle Synthesis: There is growing research into the biomedical applications of barium-containing nanoparticles. For instance, barium oxide nanoparticles (BaONPs) have been investigated for their antibacterial properties.[13] The thermal decomposition of barium precursors is one method for synthesizing such nanoparticles.[14]

-

Excipient Considerations: While not a common excipient, understanding the thermal behavior of any inorganic impurities, such as residual this compound, in drug formulations is important for stability studies and during heat-intensive manufacturing processes.

Conclusion

The thermal decomposition of this compound is a complex process involving multiple phase transitions and the formation of a eutectic liquid. The decomposition kinetics are highly sensitive to experimental conditions, particularly the surrounding atmosphere and the physical characteristics of the sample. A thorough understanding of this mechanism is essential for its application in the synthesis of advanced materials and for quality control in processes where it serves as a precursor, including in the pharmaceutical industry for the production of diagnostic agents. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with or encountering this compound in their respective fields.

References

- 1. nanorh.com [nanorh.com]

- 2. researchgate.net [researchgate.net]

- 3. Consider the decomposition of this compound: BaCO3(s) - Brown 14th Edition Ch 19 Problem 81a [pearson.com]

- 4. Consider the decomposition of this compound: BaCO3(s) - Brown 14th Edition Ch 19 Problem 81b [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and thermodynamics of decomposition of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. Page loading... [guidechem.com]

- 8. What is the decomposition reaction of this compound?_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Understanding and Utilizing this compound in Industrial Manufacturing - CheMondis Blog [blog.chemondis.com]

- 11. This compound | ACS Grade – Trusted U.S. Supplier [allanchem.com]

- 12. us.metoree.com [us.metoree.com]

- 13. Multifunctional Spirogyra-hyalina-Mediated Barium Oxide Nanoparticles (BaONPs): Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. demo.makhillpublications.co [demo.makhillpublications.co]

Unveiling the High-Temperature Polymorphs of Barium Carbonate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-temperature crystal structure of barium carbonate (BaCO₃), a compound of significant interest in various scientific and industrial fields, including materials science and solid-state chemistry. Understanding the structural transformations of this compound at elevated temperatures is crucial for controlling its properties and predicting its behavior in high-temperature applications. This document details the phase transitions, crystallographic parameters, and the experimental methodologies used to elucidate these structures, presenting the information in a clear and accessible format for researchers and professionals.

High-Temperature Phase Transitions of this compound

This compound, which exists as the mineral witherite at ambient conditions, undergoes a series of polymorphic transformations upon heating. These transitions involve significant changes in the crystal structure, from an orthorhombic phase (α-BaCO₃) to a trigonal phase (β-BaCO₃), and finally to a cubic phase (γ-BaCO₃) at higher temperatures.

The sequence of these phase transitions is critical for understanding the material's thermal stability, conductivity, and reactivity. The transition from the orthorhombic α-phase to the trigonal β-phase is a first-order transition, characterized by a significant volume change.[1][2] The subsequent transition to the cubic γ-phase also involves a change in crystal symmetry and a smaller volume increase.[3]

The diagram below illustrates the sequential phase transformations of this compound as a function of increasing temperature.

Crystallographic Data of this compound Polymorphs

The crystallographic parameters of the different phases of this compound have been determined through high-temperature X-ray and neutron diffraction studies. The following tables summarize the key quantitative data for the α, β, and γ phases.

Table 1: Crystal Structure Data for this compound Polymorphs

| Phase | Crystal System | Space Group | Temperature Range (°C) |

| α-BaCO₃ | Orthorhombic | Pmcn | Ambient to ~811 |

| β-BaCO₃ | Trigonal | R-3m | ~811 to ~976 |

| γ-BaCO₃ | Cubic | Fm-3m | ~976 to decomposition |

Table 2: Lattice Parameters of this compound Polymorphs at Various Temperatures

| Phase | Temperature (°C) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) | Reference |

| α-BaCO₃ | Ambient | 5.3103 | 8.9122 | 6.4365 | 90 | 90 | 90 | 304.7 | [2] |

| α-BaCO₃ | Ambient | 5.36 | 6.42 | 8.98 | 90 | 90 | 90 | 308.79 | [1] |

| β-BaCO₃ | 811 | 5.38 | 5.38 | 9.00 | 90 | 90 | 120 | 225.25 | |

| γ-BaCO₃ | 1233-1253 K | ~6.96 | ~6.96 | ~6.96 | 90 | 90 | 90 | ~337 | [3] |

Note: The lattice parameters for the high-temperature phases can vary between studies and are subject to the specific experimental conditions.

Experimental Protocols

The determination of the high-temperature crystal structures of this compound relies on sophisticated experimental techniques, primarily in-situ high-temperature X-ray diffraction (HT-XRD) coupled with Rietveld refinement for data analysis.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To obtain diffraction patterns of this compound at various temperatures to identify phase transitions and determine lattice parameters.

Methodology:

-

Sample Preparation: A fine powder of synthetic this compound is typically used. The powder is packed into a sample holder made of a material that is stable at high temperatures and does not react with the sample, such as platinum or alumina.

-

Instrumentation: A high-resolution powder diffractometer equipped with a high-temperature chamber is employed. The chamber allows for precise control of the sample temperature in a controlled atmosphere (e.g., air, inert gas, or vacuum).

-

Data Collection:

-

The sample is heated to the desired temperature at a controlled rate.

-

Once the temperature is stabilized, an X-ray diffraction pattern is collected over a specific 2θ range.

-

This process is repeated at various temperature intervals, particularly around the expected phase transition temperatures, to monitor the structural changes.

-

For kinetic studies, diffraction patterns can be collected continuously as the temperature is ramped.

-

The following diagram illustrates a general workflow for an in-situ HT-XRD experiment.

Rietveld Refinement

Objective: To refine the crystal structure parameters (including lattice parameters, atomic positions, and site occupancies) by fitting a theoretical diffraction pattern to the experimental data.

Methodology:

-

Initial Model: The refinement process starts with an initial structural model for the identified phase of this compound. This includes the space group, approximate lattice parameters, and atomic positions.

-

Software: Specialized software such as GSAS, FullProf, or TOPAS is used for Rietveld refinement.

-

Refinement Strategy: The refinement is performed in a stepwise manner:

-

Scale Factor and Background: Initially, the scale factor and background parameters are refined. The background is often modeled using a polynomial function.

-

Unit Cell Parameters: The lattice parameters are then refined to match the peak positions in the experimental pattern.

-

Peak Profile Parameters: Parameters defining the peak shape (e.g., Gaussian and Lorentzian components) and width are refined to match the experimental peak profiles.

-

Atomic Positions and Isotropic Displacement Parameters: The fractional atomic coordinates and isotropic displacement parameters (thermal parameters) are refined to improve the fit of the peak intensities.

-

Anisotropic Displacement Parameters and Occupancy: In the final stages, anisotropic displacement parameters and site occupancy factors may be refined if the data quality allows.

-

-

Goodness-of-Fit: The quality of the refinement is assessed using various agreement indices, such as the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ²). A good refinement is indicated by low R-values and a flat difference plot between the observed and calculated patterns.

Conclusion

The high-temperature behavior of this compound is characterized by a well-defined sequence of phase transitions from an orthorhombic to a trigonal and finally to a cubic structure before decomposition. The precise determination of the crystal structures of these high-temperature polymorphs through in-situ high-temperature X-ray diffraction and Rietveld refinement provides fundamental data for materials scientists and chemists. This knowledge is essential for the design and optimization of processes and materials that utilize this compound at elevated temperatures. The detailed experimental protocols and compiled crystallographic data presented in this guide serve as a valuable resource for researchers in this field.

References

Orthorhombic to hexagonal phase transition in BaCO3

An In-Depth Technical Guide to the Orthorhombic-Hexagonal Phase Transition in Barium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BaCO₃), a compound found naturally as the mineral witherite, is a material of significant interest in various scientific and industrial fields, including the manufacturing of specialty glass, ceramics, and certain pharmaceuticals. Its polymorphic nature, particularly the reversible phase transition between the low-temperature orthorhombic (α-BaCO₃) and the high-temperature hexagonal (β-BaCO₃) phases, is a critical aspect that influences its properties and applications. Understanding the thermodynamics, kinetics, and structural changes associated with this transition is paramount for controlling material synthesis, performance, and stability.

This technical guide provides a comprehensive overview of the orthorhombic to hexagonal phase transition in BaCO₃, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing the underlying structural transformations and experimental workflows.

Thermodynamics and Structural Characteristics of the Phase Transition

The transformation of BaCO₃ from an orthorhombic to a hexagonal crystal structure is a first-order, reversible phase transition that occurs at elevated temperatures. This transition is characterized by significant changes in the crystal lattice, leading to alterations in the material's physical and chemical properties.

Transition Temperatures and Enthalpy

The phase transition from the orthorhombic (α) phase to the hexagonal (β) phase has been consistently reported to occur at approximately 811 °C (1084 K).[1] Upon further heating, a second phase transition to a cubic (γ) phase is observed at temperatures ranging from 940 °C to 988 °C.[1]

While the transition temperature is well-documented, specific values for the enthalpy of the orthorhombic to hexagonal transition are not extensively reported in the literature. However, thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), clearly indicate an endothermic peak at the transition temperature, confirming the energy absorption associated with this structural change.[1] One study on the heat capacity of witherite at low temperatures observed an anomaly between 170 K and 267 K, with an enthalpy effect of 152 J mol⁻¹, though this is not related to the high-temperature phase transition.[2]

Crystal Structure Transformation

The orthorhombic phase of BaCO₃, stable at ambient conditions, belongs to the space group Pmcn and is isostructural with the mineral aragonite.[1][3] The high-temperature hexagonal phase is characterized by the space group R3m.[1][3][4] This transformation involves a significant rearrangement of the constituent ions, resulting in a more symmetric crystal lattice at higher temperatures. A notable feature of this transition is a significant volume increase of approximately 2.8%.[3][4]

Table 1: Crystallographic Data for the Orthorhombic to Hexagonal Phase Transition in BaCO₃

| Property | Orthorhombic (α-BaCO₃) Phase (at 25 °C) | Hexagonal (β-BaCO₃) Phase (at 820 °C) |

| Crystal System | Orthorhombic | Hexagonal (Trigonal) |

| Space Group | Pmcn | R3m |

| Lattice Parameters | a = 5.3103 Å, b = 8.9122 Å, c = 6.4365 Å[1] | a = 5.46 Å, c = 10.02 Å |

| Unit Cell Volume | 304.5 ų | 258.1 ų (per formula unit volume increases) |

| Coordination of Ba²⁺ | 9 | 6 |

Mechanism of the Phase Transition

The transition from the orthorhombic to the hexagonal phase is a displacive transformation. At the atomic level, it is understood to involve a reorientation of the carbonate (CO₃²⁻) groups and a change in the coordination environment of the barium (Ba²⁺) ions. In the orthorhombic structure, the carbonate groups have a specific orientation, which becomes more disordered as the temperature increases, leading to the higher symmetry of the hexagonal phase. This increased rotational motion of the carbonate ions is a key driver for the phase transition.

Influence of External Factors

Effect of Pressure

At room temperature, increasing pressure does not induce the transition to the hexagonal phase. Instead, high-pressure studies have shown that witherite (orthorhombic BaCO₃) transforms into a different, denser orthorhombic phase with a post-aragonite structure at approximately 8 GPa.[5] The high-temperature hexagonal phase is, therefore, a polymorph favored by thermal energy at ambient pressure rather than high pressure.

Effect of Doping

The influence of doping on the orthorhombic to hexagonal phase transition in pure BaCO₃ has not been extensively studied. However, research on related complex oxides containing this compound as a component suggests that the introduction of dopants can significantly alter phase transition temperatures. For instance, in BaTiO₃, doping can induce structural phase transitions.[6] Computational studies on other perovskites like BaThO₃ show that doping with elements such as Mg, Ca, and Sr can lead to phase transformations.[7] It is plausible that substituting Ba²⁺ with smaller isovalent cations like Sr²⁺ or Ca²⁺ could influence the transition temperature in BaCO₃, but dedicated experimental or computational studies are needed to confirm this.

Experimental Characterization Protocols

The study of the orthorhombic to hexagonal phase transition in BaCO₃ relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is the primary technique for identifying crystal structures and their transformations as a function of temperature.

Objective: To determine the crystal structure of BaCO₃ at various temperatures and identify the transition temperature from the orthorhombic to the hexagonal phase.

Methodology:

-

Sample Preparation: A fine powder of high-purity BaCO₃ is prepared. The powder is typically loaded into a sample holder suitable for high-temperature measurements, such as a platinum or alumina (B75360) strip heater or a ceramic crucible.[8]

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature chamber is used. The chamber should be capable of reaching at least 1000 °C and may allow for controlled atmospheres (e.g., air, inert gas, or vacuum) to prevent unwanted reactions.[9][10]

-

Data Collection:

-

An initial XRD pattern is collected at room temperature.

-

The sample is then heated in a stepwise or continuous manner. For stepwise heating, the temperature is increased in increments (e.g., 20-50 °C), and an XRD pattern is collected at each temperature after allowing for thermal equilibration.[8]

-

A typical angular range (2θ) for data collection is 10-80°.

-

The heating rate is a critical parameter and is typically in the range of 2-10 °C/min.

-

-

Data Analysis: The collected XRD patterns are analyzed using software capable of Rietveld refinement. This allows for the determination of the space group, lattice parameters, and atomic positions at each temperature. The phase transition is identified by the disappearance of diffraction peaks characteristic of the orthorhombic phase and the appearance of peaks corresponding to the hexagonal phase.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transition, providing information on the transition temperature and enthalpy.

Objective: To determine the onset temperature, peak temperature, and enthalpy of the orthorhombic to hexagonal phase transition.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of powdered BaCO₃ (typically 5-15 mg) is placed in a DSC pan, often made of alumina or platinum. An empty pan is used as a reference.

-

Instrumentation: A DSC instrument capable of operating up to at least 1000 °C is required. The experiment is typically run under a controlled atmosphere, such as a continuous flow of nitrogen or argon, to ensure an inert environment.

-

Data Collection:

-

The sample and reference are heated at a constant rate, commonly 10 °C/min.

-

The heat flow to the sample is measured relative to the reference as a function of temperature.

-

-

Data Analysis: The phase transition is observed as an endothermic peak in the DSC curve. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which are sensitive to changes in crystal structure.

Objective: To monitor the changes in the vibrational spectra of BaCO₃ across the phase transition.

Methodology:

-

Sample Preparation: A small amount of powdered BaCO₃ is placed on a stage that can be heated.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser with a wavelength of 514.5 nm) and a heating stage is used.

-

Data Collection:

-